4,4-Dimethylheptanedioic acid

Description

Significance of Dicarboxylic Acids in Contemporary Chemical Sciences

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). wikipedia.org This dual functionality makes them highly versatile building blocks in organic synthesis and polymer chemistry. okstate.edusigmaaldrich.com Their ability to form esters, amides, and other derivatives at both ends of their carbon chain allows for the construction of complex molecules and polymers. wikipedia.org In industry, dicarboxylic acids are crucial for the production of a wide array of materials, including polyamides (like nylon), polyesters, and polyurethanes. gerli.commarkwideresearch.comgrandviewresearch.com They also find use as plasticizers, lubricants, and adhesives. gerli.comgrandviewresearch.com Beyond industrial applications, dicarboxylic acids are integral to metabolic processes in living organisms. wikipedia.orgnih.gov The growing emphasis on sustainable and bio-based chemicals has further spurred research into the production and application of dicarboxylic acids from renewable resources. nih.gov

Historical Context and Preliminary Observations of 4,4-Dimethylheptanedioic Acid

While the broader history of dicarboxylic acids dates back to the 19th century with the discovery and synthesis of compounds like adipic acid and suberic acid, the specific history of this compound is less documented in early literature. gerli.com Early investigations into dicarboxylic acids were often driven by the desire to understand natural products and to create new materials. okstate.edu The synthesis of dicarboxylic acids has evolved significantly over time, from early methods involving the oxidation of natural oils and other substances to more sophisticated and controlled synthetic routes developed throughout the 20th century. okstate.edugerli.com

The first notable mentions of this compound in more recent academic literature appear in studies focused on the phytochemical analysis of various plants. For instance, it has been identified as a constituent of the roots of Pittosporum illicioides and the leaves of Lycium barbarum. hueuni.edu.vnnih.gov These findings suggest a natural origin for the compound, although its metabolic pathways and function within these plants are not yet fully understood.

Structural Elucidation and Isomeric Considerations of this compound

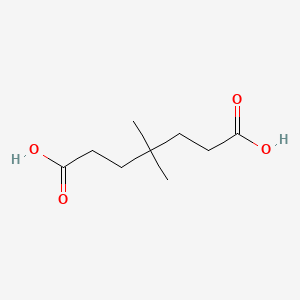

The definitive structure of this compound is a seven-carbon chain with two carboxylic acid groups at positions 1 and 7, and two methyl groups attached to the carbon at position 4. Its chemical formula is C9H16O4. nih.gov The structural elucidation of this compound, particularly when isolated from natural sources, has been accomplished using modern spectroscopic techniques. Researchers have utilized methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to confirm its molecular structure. nih.gov

An important aspect of the structure of this compound is the quaternary carbon at the 4-position, which is bonded to two methyl groups and two propyl chains that are in turn terminated by carboxylic acid groups. This symmetrical substitution pattern means that the molecule does not have any chiral centers and therefore does not exhibit stereoisomerism. Unlike other substituted dicarboxylic acids which can exist as enantiomers or diastereomers, this compound has a single, achiral structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 5325-75-7 |

Overview of Research Trajectories for this compound

Research involving this compound has primarily followed two main trajectories: its use as a building block in polymer chemistry and its exploration in the synthesis of biologically active molecules.

In the realm of polymer chemistry, dicarboxylic acids are fundamental monomers. The unique gem-dimethyl group in the backbone of this compound can impart specific properties to polymers, such as altered thermal stability, solubility, and mechanical characteristics. While extensive research on polymers derived specifically from this acid is not widely published, its structural motifs are of interest to polymer chemists seeking to fine-tune polymer properties. Patent literature indicates its potential use in plasticized polyoxymethylene compositions. google.com

A more recent and specific research trajectory has emerged in the field of medicinal chemistry. This compound has been used as a starting material in the synthesis of inhibitors for enzymes such as USP9X, which are being investigated as potential therapeutic targets. google.com In these synthetic pathways, the dicarboxylic acid is typically converted to a more reactive derivative to facilitate the construction of more complex molecules. This highlights the role of this compound as a versatile scaffold for the development of novel compounds with potential pharmacological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylheptanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,5-3-7(10)11)6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUOHBXBLZGANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201357 | |

| Record name | 4,4-Dimethylheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-75-7 | |

| Record name | 4,4-Dimethylheptanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylheptanedioic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethylheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYLHEPTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PE073YFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4,4 Dimethylheptanedioic Acid and Its Precursors

Established Synthetic Pathways to 4,4-Dimethylheptanedioic Acid

Two primary pathways for the synthesis of this compound have been documented, starting from dinitrile precursors or through the reaction of a diol with an anhydride (B1165640).

Synthesis from 4,4-Dimethylheptanedinitrile (B3050717) via Hydrolysis

A direct and established method for preparing this compound involves the hydrolysis of its corresponding dinitrile, 4,4-dimethylheptanedinitrile. This reaction can be carried out under either acidic or basic conditions, which cleave the nitrile groups to form carboxylic acids.

The hydrolysis process typically involves heating the dinitrile under reflux with a strong acid, such as hydrochloric acid, or a strong base, like sodium or potassium hydroxide (B78521). nih.govamazonaws.com In a documented basic hydrolysis, 4,4-dimethylheptanedinitrile is suspended in water with potassium hydroxide (KOH) and heated to convert the nitrile groups into carboxylate salts. Subsequent acidification of the reaction mixture yields the final dicarboxylic acid product.

The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which is then hydrolyzed to the carboxylic acid (or its salt). nih.gov Under basic conditions, ammonia (B1221849) is liberated, while under acidic conditions, an ammonium (B1175870) salt is formed alongside the free carboxylic acid. nih.gov

Table 1: Reaction Conditions for Hydrolysis of 4,4-Dimethylheptanedinitrile

| Reagent | Solvent | Temperature | Duration | Product |

|---|---|---|---|---|

| KOH | Water | 80°C | 20 h | This compound |

This table is based on data from a documented synthesis.

Derivation from 2,2-dimethyl-1,3-propanediol and Succinic Anhydride

Another synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) with succinic anhydride. ontosight.ai This approach is characteristic of polyester (B1180765) synthesis, where diols and diacids (or their anhydrides) are reacted to form ester linkages. google.commdpi.comacs.org

The initial reaction between an alcohol and an anhydride, such as succinic anhydride, results in a monoester, opening the anhydride ring to yield a molecule with both an ester and a carboxylic acid function. researchgate.net To achieve the final this compound structure from these starting materials, a multi-step process would be required, likely involving an initial esterification followed by subsequent chemical transformations. This method is noted as a general pathway for producing polymers and related compounds. ontosight.aiwikipedia.org The synthesis of polyesters from neopentyl glycol and various diacids, including succinic acid, is a well-established industrial process. google.comacs.org

Novel Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly focuses on sustainability and efficiency. Novel approaches to synthesizing this compound are centered on green chemistry principles and the development of advanced catalytic systems.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. blazingprojects.compsu.edu The twelve principles of green chemistry, including waste prevention, atom economy, use of renewable feedstocks, and catalysis, provide a framework for developing more sustainable synthetic routes. psu.edunih.govacs.orgseventhgeneration.com

For a molecule like this compound, these principles can be applied in several ways:

Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors is a key goal. psu.eduacs.org For instance, processes are being developed to produce dicarboxylic acids like adipic acid from biomass-derived platform chemicals such as 2,5-furandicarboxylic acid (FDCA) or levulinic acid. nih.govacs.orgacs.org Similar strategies could be envisioned for branched diacids.

Safer Solvents: Traditional organic solvents can be replaced with greener alternatives, such as water or supercritical fluids, to reduce environmental impact and health hazards. nih.govacs.org

Energy Efficiency: Designing reactions that occur at ambient temperature and pressure minimizes energy consumption. psu.edunih.gov Biocatalytic routes often operate under these mild conditions.

Catalytic Systems for Enhanced Synthetic Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways with higher selectivity, lower energy requirements, and reduced waste compared to stoichiometric reactions. acs.org

Biocatalysis: For the hydrolysis of dinitriles, enzymes offer a green alternative to harsh acidic or basic conditions. Nitrilase enzymes can directly convert nitriles to carboxylic acids, while nitrile hydratases and amidases work in a cascade to achieve the same transformation. nih.gov These biocatalytic reactions typically occur in water under mild pH and temperature conditions.

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. For the production of dicarboxylic acids from diols, heterogeneous palladium (Pd) catalysts on supports like hydroxyapatite (B223615) (Pd/HAP) have shown high activity and selectivity in water under base-free conditions. researchgate.net Iridium-based catalysts have also been developed for the dehydrogenative oxidation of diols to dicarboxylic acids. researchgate.net For syntheses involving anhydrides, reusable solid acid catalysts like niobic acid (Nb2O5·nH2O) can be employed for direct intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides, which are key monomers for polyesters. rsc.org

Table 2: Examples of Catalytic Systems in Dicarboxylic Acid Synthesis

| Reaction Type | Catalyst System | Precursor Type | Key Advantage |

|---|---|---|---|

| Dehydrogenative Oxidation | Iridium complex with bipyridonate ligand | Diols | Produces H₂ as the only byproduct |

| Selective Oxidation | Pd/Hydroxyapatite (HAP) | Diols | High selectivity in water, base-free |

| Hydrogenation/Hydrogenolysis | Ru/Al₂O₃ and Ionic Liquid | Furan-based diacids | High yield, recyclable catalyst |

| Cyclization to Anhydride | Niobic Acid (Nb₂O₅·nH₂O) | Dicarboxylic acids | Reusable heterogeneous catalyst |

| C-H Lactonization | Palladium with quinoline-pyridone ligands | Dicarboxylic acids | Site-selective functionalization |

This table summarizes various catalytic approaches applicable to dicarboxylic acid synthesis based on recent research findings. nih.govnih.govresearchgate.netrsc.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.compublish.csiro.au This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known, reliable chemical reactions. amazonaws.com

For this compound, several logical disconnections can be proposed:

C-N Bond Disconnection (via Hydrolysis): The most straightforward retrosynthetic step is the disconnection of the carboxyl groups back to nitrile groups. This corresponds to the reverse of nitrile hydrolysis.

Target Molecule: this compound

Transform: Functional Group Interconversion (FGI)

Precursor: 4,4-Dimethylheptanedinitrile

C-C Bond Disconnections: More complex disconnections involve breaking the carbon skeleton to identify simpler building blocks.

Disconnection at C3-C4 and C4-C5: A key feature of the target molecule is the quaternary carbon with two methyl groups. Disconnecting the bonds adjacent to this central carbon (the C3-C4 and C4-C5 bonds) suggests a strategy based on adding two three-carbon chains to a central four-carbon unit. This could conceptually lead back to precursors like a derivative of 2,2-dimethylmalonic acid and a suitable three-carbon electrophile.

Disconnection at C2-C3 and C5-C6: Disconnecting the Cα-Cβ bonds relative to the carboxyl groups is another common strategy. This might suggest a synthesis involving the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by further elaboration.

This analytical approach allows chemists to devise multiple potential synthetic routes, which can then be evaluated for feasibility, efficiency, and adherence to green chemistry principles. publish.csiro.auresearchgate.net

Purification and Isolation Techniques for Synthetic Products

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. Several standard and advanced techniques can be employed for its isolation and purification.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and poorly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

| Solvent | Properties |

| Water | A potential solvent, especially given the polar nature of the carboxylic acid groups. Solubility will be temperature-dependent. |

| Benzene | Has been used for the recrystallization of pimelic acid, a related dicarboxylic acid. google.com |

| Ethanol/Water | A mixed solvent system can be effective, where the compound is dissolved in the better solvent (ethanol) and the poorer solvent (water) is added to induce crystallization. |

| n-Hexane/Acetone | A non-polar/polar mixture that can be effective for compounds with intermediate polarity. |

The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to induce crystallization, and then collecting the pure crystals by filtration. masterorganicchemistry.com

Chromatographic Methods

Chromatography is a powerful technique for the separation and purification of compounds.

Preparative High-Performance Liquid Chromatography (HPLC): This method is suitable for purifying small to medium quantities of the product with high purity. google.com For dicarboxylic acids, reversed-phase HPLC is often used.

| Parameter | Typical Conditions for Dicarboxylic Acid Separation |

| Stationary Phase (Column) | C18 or other non-polar bonded phases. researchgate.netsemanticscholar.org |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at low pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netsemanticscholar.org |

| Detection | UV detection at a low wavelength (around 210-220 nm) is common for non-aromatic carboxylic acids. ijpsonline.com |

| Flow Rate | Typically in the range of 0.5-2.0 mL/min for analytical scale, and higher for preparative scale. |

Reverse-Phase Silica Gel Chromatography: This is a less pressure-intensive chromatographic method that can be used for purification. The principle is similar to reversed-phase HPLC, using a non-polar stationary phase and a more polar mobile phase. google.com

Advanced Separation Techniques

For larger-scale purification or for separating complex mixtures, more advanced techniques can be considered.

Reactive Extraction: This technique involves the use of an extractant in an organic solvent to selectively react with and pull the carboxylic acid from an aqueous phase into the organic phase. Tertiary amines, such as Alamine 336 or tri-n-octylamine (TOA), are commonly used extractants for carboxylic acids. latticescipub.comijcea.orgcabidigitallibrary.org The efficiency of the extraction depends on factors like the type of diluent, the concentration of the extractant, and the pH of the aqueous phase. acs.org

Membrane Filtration:

Ultrafiltration (UF): This pressure-driven membrane process can be used to separate macromolecules and suspended solids from the product solution. aalto.fisynderfiltration.com It is often used as a pretreatment step.

Nanofiltration (NF): Nanofiltration membranes can be used to concentrate and partially purify organic acids by allowing water and some inorganic salts to pass through while retaining the larger dicarboxylic acid molecules. aalto.fiusm.my The effectiveness of the separation is influenced by the membrane's pore size and the pH of the solution. usm.my

Mechanistic Investigations of Reactions Involving 4,4 Dimethylheptanedioic Acid

Carboxylic Acid Functional Group Reactivity in 4,4-Dimethylheptanedioic Acid

The presence of two carboxylic acid groups in this compound dictates its reactivity, which primarily revolves around nucleophilic acyl substitution. chemistrytalk.orgpressbooks.pub This class of reactions involves the replacement of a leaving group on the acyl carbon with a nucleophile. chemistrytalk.org The reactivity of the carboxylic acid derivatives generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. vanderbilt.edu This hierarchy is attributed to the stability of the leaving group and resonance stabilization of the starting material. vanderbilt.edulibretexts.org

Esterification is a common reaction of carboxylic acids, including this compound, where the hydroxyl group is replaced by an alkoxy group from an alcohol. byjus.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. scienceinfo.com The mechanism, known as Fischer esterification, is a reversible process. scienceinfo.commasterorganicchemistry.com

The key steps in the acid-catalyzed esterification mechanism are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. scienceinfo.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comscienceinfo.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.comscienceinfo.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated by a base (like water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. byjus.comchemguide.co.uk

The equilibrium of the Fischer esterification can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. scienceinfo.commasterorganicchemistry.com

Alternatively, esters can be formed from more reactive carboxylic acid derivatives like acid anhydrides. The reaction of an acid anhydride with an alcohol yields an ester and a carboxylic acid. libretexts.org This reaction also proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

Table 1: Key Steps in Fischer Esterification

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the carbonyl carbon. |

| 3 | Proton transfer to create a good leaving group (water). |

| 4 | Elimination of the water molecule. |

| 5 | Deprotonation to form the final ester product. |

Amidation involves the reaction of a carboxylic acid or its derivatives with ammonia (B1221849) or a primary or secondary amine to form an amide. Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures. A more common laboratory method involves the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative first.

For instance, this compound can be converted to an amide using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) or N-methyl morpholine. google.comgoogle.com

The general mechanism for amidation from a carboxylic acid derivative like an acid anhydride involves:

Nucleophilic attack: The amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. libretexts.org

Proton transfer: A second equivalent of the amine acts as a base to deprotonate the nitrogen atom. libretexts.org

Leaving group removal: The tetrahedral intermediate collapses, and the carboxylate ion is eliminated as a leaving group. libretexts.orglibretexts.org

Two equivalents of the amine are typically required: one as the nucleophile and one to neutralize the carboxylic acid by-product. libretexts.org

Table 2: Reagents for Amidation of this compound

| Reagent | Role | Reference |

| HATU | Coupling Agent | google.comgoogle.com |

| DIPEA | Base | google.com |

| N-methyl morpholine | Base | google.comgoogle.com |

Acid Chlorides: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemguide.co.uk Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. chemguide.co.uk

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The mechanism involves the conversion of the hydroxyl group into a better leaving group (a chlorosulfite group), followed by nucleophilic attack by the chloride ion. libretexts.org

Acid Anhydrides: Acid anhydrides can be prepared from carboxylic acids. One method involves the reaction of a carboxylate salt with an acid chloride. youtube.com This is a nucleophilic acyl substitution where the carboxylate anion attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion. youtube.com Symmetrical anhydrides can also be formed by the dehydration of two carboxylic acid molecules, often at high temperatures. youtube.com For dicarboxylic acids like this compound, intramolecular dehydration can lead to a cyclic anhydride if a stable ring (typically 5- or 6-membered) can be formed. wikipedia.org

Nucleophilic acyl substitution is the fundamental reaction pathway for the interconversion of carboxylic acid derivatives. chemistrytalk.orgpressbooks.pub The reaction proceeds through a tetrahedral intermediate. vanderbilt.edu The general mechanism involves two main steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. vanderbilt.edu

Table 3: Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Relative Reactivity |

| Acid Chloride | R-COCl | Most Reactive |

| Acid Anhydride | R-CO-O-CO-R' | ↓ |

| Ester | R-COOR' | ↓ |

| Amide | R-CONH₂ | Least Reactive |

Reactions at the Alkyl Chain and Methyl Substituents

While the primary reactivity of this compound lies in its carboxylic acid functional groups, the alkyl chain can undergo oxidation under certain conditions. The oxidation of alkanes and substituted alkanes can be achieved through various methods, including microbial degradation. For example, studies on the biodegradation of branched-chain alkanes by filamentous fungi have shown that oxidation can occur. mdpi.com These processes often involve terminal or sub-terminal oxidation of the alkyl chains, leading to the formation of various oxidized metabolites. mdpi.com For instance, the degradation of phytane, a branched alkane, by certain fungi proceeds through mono- and di-terminal oxidation pathways, resulting in the formation of dicarboxylic acids. mdpi.com While specific studies on the oxidation of the alkyl chain of this compound are not prevalent, the general principles of alkane oxidation would apply.

Potential for Selective Functionalization

The structure of this compound, featuring two carboxylic acid groups at either end of a seven-carbon chain, presents both challenges and opportunities for selective functionalization. The key to its reactivity lies in the chemical equivalence of its two carboxyl groups. Due to the symmetry of the molecule, these groups exhibit identical reactivity towards most reagents under standard conditions.

Achieving selective monofunctionalization, where only one of the two carboxylic acid groups reacts, is a common challenge for symmetrical dicarboxylic acids. This can typically be approached through several strategies:

Statistical Control: By using a sub-stoichiometric amount of a reagent (i.e., less than one equivalent), a statistical mixture of unreacted starting material, the desired mono-functionalized product, and the di-functionalized product will be formed. The desired mono-adduct can then be separated chromatographically.

Use of a Large Excess of the Dicarboxylic Acid: To favor monofunctionalization, a large excess of this compound can be used relative to the reagent. This increases the probability that a molecule of the reagent will encounter an unreacted dicarboxylic acid molecule rather than a mono-functionalized one.

Intramolecular Anhydride Formation: Under dehydrating conditions, this compound can form a cyclic anhydride. The subsequent ring-opening of this anhydride with a nucleophile can provide a route to a mono-functionalized derivative.

The presence of the gem-dimethyl group at the C4 position introduces steric hindrance in the vicinity of the carbon backbone. While this is relatively remote from the reactive carboxylic acid groups, it can influence the conformational preferences of the molecule in solution, which may have subtle effects on reaction rates.

Rearrangement Reactions and Fragmentations

Rearrangement reactions offer a powerful tool for transforming the carbon skeleton of a molecule. For carboxylic acids, the Schmidt reaction is a notable example.

Schmidt Reaction Contexts (e.g., as a Carboxylic Acid Substrate)

The Schmidt reaction is a versatile organic reaction in which an azide (B81097) reacts with a carbonyl-containing compound, such as a carboxylic acid, in the presence of a strong acid to yield an amine with the expulsion of nitrogen gas and carbon dioxide. wikipedia.orgname-reaction.combyjus.com The reaction proceeds through a carbocationic intermediate, which then rearranges.

When this compound is used as a substrate in the Schmidt reaction, the reaction can theoretically occur at one or both of the carboxylic acid groups. The general mechanism for a carboxylic acid involves protonation by a strong acid, followed by the loss of water to form an acylium ion. libretexts.org This ion is then attacked by hydrazoic acid. A rearrangement with the loss of dinitrogen leads to an isocyanate, which is then hydrolyzed to an amine and carbon dioxide. byjus.comlibretexts.org

Mono-Schmidt Reaction: If one equivalent of hydrazoic acid is used, a statistical mixture containing the mono-amine product, 4-(aminomethyl)-4-methylhexanoic acid , will be formed.

Di-Schmidt Reaction: With a sufficient excess of hydrazoic acid, a di-Schmidt reaction can occur, leading to the formation of 2,2-dimethyl-1,5-diaminopentane .

The expected products of the Schmidt reaction on this compound are summarized in the table below.

| Reaction | Reactant(s) | Major Organic Product |

| Mono-Schmidt | This compound, 1 eq. Hydrazoic Acid | 4-(Aminomethyl)-4-methylhexanoic acid |

| Di-Schmidt | This compound, >2 eq. Hydrazoic Acid | 2,2-Dimethyl-1,5-diaminopentane |

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics indicates the extent to which a reaction will proceed. For transformations involving this compound, such as esterification or amidation, these parameters are crucial for optimizing reaction conditions.

The kinetics of reactions at the carboxylic acid groups will be influenced by several factors, including:

Solvent: The choice of solvent can affect the solubility of the reactants and stabilize or destabilize transition states, thereby altering the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction.

The thermodynamics of these transformations are governed by the relative stabilities of the reactants and products. The conversion of the carboxylic acid groups to more stable functional groups, such as esters or amides, is generally thermodynamically favorable.

| Parameter | Value (Hypothetical) | Significance |

| Rate Constant (k) | 2.5 x 10-4 M-1s-1 at 298 K | Indicates the intrinsic rate of the reaction. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH°) | -5 kJ/mol | The reaction is slightly exothermic, releasing a small amount of heat. |

| Entropy of Reaction (ΔS°) | -15 J/(mol·K) | The reaction leads to a slight decrease in disorder. |

| Gibbs Free Energy (ΔG°) | -0.5 kJ/mol at 298 K | The negative value indicates the reaction is spontaneous under standard conditions. |

Derivative Synthesis and Functionalization of 4,4 Dimethylheptanedioic Acid

Ester Derivatives of 4,4-Dimethylheptanedioic Acid

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this process involves the reaction of its two carboxylic acid groups with an alcohol, typically in the presence of an acid catalyst, to form the corresponding diester.

Synthesis and Characterization of Dimethyl Esters (e.g., 2,4-Dimethylheptanedioic acid dimethyl ester)

While literature specifically detailing the synthesis of dimethyl 4,4-dimethylheptanedioate is sparse, the general procedure would involve reacting this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or by using a milder method such as reaction with diazomethane.

In contrast, information is available for the related isomer, dimethyl 2,4-dimethylheptanedioate . This compound has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . nih.gov It is characterized by the presence of methyl groups at both the second and fourth positions of the heptanedioate (B1236134) chain. nih.gov

Table 1: Properties of Dimethyl 2,4-dimethylheptanedioate

| Property | Value |

|---|---|

| IUPAC Name | dimethyl 2,4-dimethylheptanedioate |

| Molecular Formula | C11H20O4 |

| Molecular Weight | 216.27 g/mol |

| InChI | InChI=1S/C11H20O4/c1-8(5-6-10(12)14-3)7-9(2)11(13)15-4/h8-9H,5-7H2,1-4H3 |

Data sourced from PubChem CID 522465. nih.gov

Amide Derivatives

The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. The conversion of this compound to its corresponding diamide (B1670390) derivatives can be achieved through several synthetic routes. A direct reaction with an amine is generally unfavorable as it leads to salt formation. libretexts.org Therefore, the carboxylic acid must first be "activated". libretexts.org

Common methods for amide synthesis that could be applied to this compound include:

Reaction of Acyl Chlorides: Converting the dicarboxylic acid to its more reactive diacyl chloride derivative and subsequently reacting it with two equivalents of an amine or ammonia (B1221849). libretexts.orghud.ac.uk

Reaction of Anhydrides: Using the acid anhydride (B1165640) derivative to react with an amine. libretexts.orglibretexts.org

Coupling Reagents: Employing peptide coupling reagents that activate the carboxylic acid in situ for reaction with an amine. The combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) has been shown to be effective for converting a range of carboxylic acids to amides. nih.gov

A patent for USP9X inhibitors describes the synthesis of this compound from 4,4-dimethylheptanedinitrile (B3050717) using potassium hydroxide (B78521) in water, which could then potentially be used in amide formation for pharmaceutical applications. google.com

Anhydride and Acyl Chloride Derivatives

Acid anhydrides and acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis.

Anhydride Synthesis: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration, often requiring a dehydrating agent or high temperatures. youtube.com An alternative method involves the reaction of an acid chloride with a carboxylate salt. libretexts.org For this compound, intramolecular anhydride formation would lead to a cyclic anhydride, a seven-membered ring, which may be synthetically accessible. An electrochemical method for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides has been reported as a mild alternative to traditional reagents. researchgate.net

Acyl Chloride Synthesis: Acyl chlorides are typically prepared by reacting the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). youtube.comgoogle.com Applying this to this compound would yield 4,4-dimethylheptanedioyl dichloride, a highly reactive intermediate ready for subsequent nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.

Heterocyclic Derivatives Incorporating this compound Moieties

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are pervasive in medicinal chemistry and materials science. wikipedia.orguomus.edu.iq The structure of this compound provides a flexible seven-carbon chain that can be cyclized to form various heterocyclic systems.

For instance, the dicarboxylic acid can undergo condensation reactions with dinucleophiles. Reaction with a diamine could lead to the formation of a large macrocyclic diamide or, under different conditions, a polymer. The Paal-Knorr synthesis, which typically involves 1,4-dicarbonyl compounds, provides a template for how dicarbonyl compounds can be cyclized with reagents like ammonia or primary amines to form pyrroles, with acids to form furans, or with phosphorus sulfides to form thiophenes. uobabylon.edu.iq While not a 1,4-dicarbonyl, the two carboxylic acid groups of this compound offer similar handles for cyclization reactions to create large-ring heterocycles.

Stereoselective Synthesis of Enantiomeric Forms of this compound Derivatives (e.g., (2S,4S)-2,4-Dimethylheptanedioic acid dimethyl ester)

Stereoselective synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications where different stereoisomers can have vastly different biological activities.

While specific methods for the stereoselective synthesis of this compound derivatives are not prominently documented, research on related isomers provides insight into potential strategies. For example, the synthesis of all stereoisomers of 7,11-dimethylheptadecane has been achieved starting from enantiomers of citronellol (B86348) and methyl 3-hydroxy-2-methylpropanonate, and a short synthesis of meso-7,11-dimethylheptadecane started from meso-2,6-dimethylheptanedioic acid. researchgate.net

The compound (2S,4S)-2,4-Dimethylheptanedioic acid dimethyl ester is a specific stereoisomer of the 2,4-dimethyl substituted diester. ajol.info The synthesis of such specific stereoisomers often requires advanced asymmetric synthesis techniques. These can include:

Chiral auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others.

Enzymatic reactions: Utilizing the high stereospecificity of enzymes to resolve a racemic mixture or perform a stereoselective transformation.

Protocols for the stereoselective synthesis of unnatural α-amino acids have been developed using photoredox catalysis with a chiral sulfinyl imine, demonstrating a modern approach to achieving high stereoselectivity. chemrxiv.org Similar principles could be adapted for the stereocontrolled synthesis of substituted dicarboxylic acid derivatives.

Computational and Theoretical Studies of 4,4 Dimethylheptanedioic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 4,4-dimethylheptanedioic acid allows for the exploration of its three-dimensional structure and the various conformations it can adopt. Due to the rotational freedom around its single bonds, the molecule can exist in numerous spatial arrangements, known as conformers.

Studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonding between the two carboxyl groups can play a significant role in stabilizing certain conformations. nih.gov However, the distance between the carboxyl groups in this compound makes direct intramolecular hydrogen bonding less likely compared to shorter-chain dicarboxylic acids. The conformational preferences can also be influenced by the surrounding environment, such as the solvent. In aqueous solutions, the stability of different conformers can be altered due to interactions with water molecules. nih.gov

The various possible conformers arise from rotations around the C-C single bonds. The presence of the gem-dimethyl group at the C4 position creates a significant steric barrier, influencing the torsional angles of the carbon backbone and the orientation of the terminal carboxyl groups. This steric hindrance generally favors more extended or "trans-like" conformations of the carbon chain to minimize repulsive interactions between the methyl groups and other parts of the molecule.

The relative energies of these conformers can be calculated using computational methods, providing a conformational energy landscape. This landscape helps identify the most stable, low-energy conformations that are most likely to be populated at a given temperature.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and behavior of this compound. These calculations are based on the principles of quantum mechanics and can provide highly accurate predictions of various molecular properties. rsc.org

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The two carboxyl groups are the most electronically significant features, containing highly electronegative oxygen atoms and polar carbon-oxygen double and single bonds. This polarity makes the carboxyl groups the primary sites for chemical reactivity.

Reactivity descriptors, derived from quantum chemical calculations, can quantify the molecule's reactivity. Some key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability. For dicarboxylic acids, the HOMO is typically localized on the oxygen atoms of the carboxyl groups, while the LUMO is associated with the carbonyl carbon atoms.

Fukui Indices: These indices predict the most likely sites for nucleophilic and electrophilic attack. rsc.orgrsc.org For this compound, the oxygen atoms of the carboxyl groups would be predicted as sites for electrophilic attack, while the carbonyl carbon atoms would be susceptible to nucleophilic attack. The electron-withdrawing effect of the carboxyl groups can also influence the reactivity of the adjacent methylene (B1212753) protons. rsc.orgrsc.org

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), typically around the oxygen atoms, while blue regions indicate areas of low electron density (positive potential), usually around the acidic protons of the carboxyl groups.

These descriptors are valuable for predicting how this compound will interact with other molecules and for understanding its role in chemical reactions.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nmrdb.orgnmrdb.orgschrodinger.com These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. nih.gov By comparing the predicted spectrum with the experimental one, the assignment of peaks to specific atoms in the molecule can be confirmed.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of the IR-active modes. spectroscopyonline.com For this compound, characteristic peaks would be predicted for the O-H stretching of the carboxyl groups (a broad band), the C=O stretching of the carbonyls, and the C-O stretching, as well as various C-H bending and stretching modes. masterorganicchemistry.com

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, quantum chemical calculations can help in understanding the fragmentation patterns observed in mass spectrometry. aip.org By calculating the energies of potential fragment ions, the most likely fragmentation pathways can be identified. For this compound, common fragmentation would involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon chain.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| 1H NMR | -COOH | ~10-12 ppm |

| -CH₂-COOH | ~2.2-2.5 ppm | |

| -C(CH₃)₂- | ~0.9-1.2 ppm | |

| 13C NMR | -COOH | ~175-185 ppm |

| -C(CH₃)₂- | ~30-40 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | ~2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | ~1700-1725 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 188.10 |

| [M-H₂O]⁺ | 170.09 | |

| [M-COOH]⁺ | 143.11 |

This is an interactive table. The values presented are approximate and can vary based on the specific computational method and experimental conditions.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. This involves mapping out the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. acs.org

For example, the esterification of this compound with an alcohol could be modeled to understand the stepwise process of protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. Similarly, the decarboxylation of dicarboxylic acids can be studied to determine the energetic barriers and the nature of the intermediates involved. researchgate.net

Theoretical studies on the degradation of dicarboxylic acids, such as by hydroxyl radicals in the atmosphere, have shown that the reaction often proceeds through hydrogen abstraction from the carbon atom alpha to a carboxyl group. acs.orgnih.gov For this compound, this would involve the formation of a radical at the C2 or C6 positions. The subsequent reactions of this radical intermediate can then be modeled to predict the final degradation products.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound and its interactions with other molecules over time. galaxyproject.orgepfl.ch In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the observation of molecular motion, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent or in the solid state.

For this compound in an aqueous solution, MD simulations can reveal how the molecule interacts with surrounding water molecules through hydrogen bonding. The carboxyl groups would be expected to form strong hydrogen bonds with water, which would influence the solubility and the conformational preferences of the molecule.

In the context of materials science, MD simulations could be used to model the interactions of this compound as a monomer in the formation of a polymer. These simulations can provide insights into the packing of polymer chains, the formation of intermolecular hydrogen bonds between the dicarboxylic acid units, and the resulting mechanical properties of the material.

Advanced Analytical Characterization of 4,4 Dimethylheptanedioic Acid

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of 4,4-Dimethylheptanedioic acid by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons near the electronegative oxygen atoms of the carboxylic acid groups are deshielded and appear at a lower field (higher ppm value). In contrast, the protons of the methyl and methylene (B1212753) groups appear at a higher field. The integration of the peak areas provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com Like ¹H NMR, the chemical shifts in ¹³C NMR are dependent on the electronic environment of each carbon atom. savemyexams.comchemistrytalk.org Carbons in the carbonyl groups of the carboxylic acids will have the largest chemical shifts, appearing significantly downfield. The quaternary carbon atom to which the two methyl groups are attached will also have a characteristic chemical shift. The remaining methylene and methyl carbons will appear at higher field strengths. The number of distinct signals in the spectrum confirms the number of unique carbon environments in the molecule. savemyexams.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | ~10-12 | ~175-185 |

| -CH₂- (alpha to COOH) | ~2.2-2.4 | ~30-40 |

| -CH₂- (beta to COOH) | ~1.5-1.7 | ~25-35 |

| -C(CH₃)₂- | N/A | ~35-45 |

| -CH₃ | ~0.9-1.1 | ~20-30 |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound is characterized by several key absorption bands that confirm its dicarboxylic acid structure.

A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often broadened due to hydrogen bonding. orgchemboulder.comlibretexts.org A sharp and intense absorption peak appears around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. orgchemboulder.comlibretexts.org Additionally, C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org The presence of a C-O stretching vibration can also be identified in the fingerprint region, typically between 1210-1320 cm⁻¹. orgchemboulder.comlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Alkane | C-H Stretch | 2850-3000 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns, resulting from the cleavage of the molecule upon ionization, can provide further structural information.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): As a hyphenated technique, GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. avantiresearch.com For the analysis of this compound, it is often necessary to derivatize the compound, for instance, by converting the carboxylic acid groups to their more volatile methyl esters, to facilitate its passage through the GC column. scispace.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from a mixture and for assessing its purity.

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. shimadzu.com As mentioned, this compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step, such as esterification to form dimethyl 4,4-dimethylheptanedioate, is typically employed. scispace.comresearchgate.netnih.govscispace.com The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. shimadzu.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. avantiresearch.com The retention time from the gas chromatogram and the mass spectrum together provide a high degree of certainty in the identification and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.govhplc.eu HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound, without the need for derivatization. hplc.eu

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. researchgate.net For a dicarboxylic acid like this compound, a reversed-phase HPLC method using a C18 column is commonly employed. nih.govresearchgate.net The mobile phase often consists of a mixture of water (with an acid modifier like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is typically achieved using an ultraviolet (UV) detector, as the carboxylic acid functional group exhibits some UV absorbance, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer. mmv.org

Interactive Data Table: Typical HPLC Parameters for Dicarboxylic Acid Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry |

| Injection Volume | 10-20 µL |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. epdf.pub This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The subsequent diffraction pattern of the X-rays provides detailed information about the crystal lattice, including unit cell dimensions, space group, and the positions of individual atoms. This data allows for the elucidation of the molecule's three-dimensional structure, bond lengths, and bond angles in the solid state. mdpi.comnih.gov

Other Physico-Chemical Characterization Techniques

Beyond crystallography, various other physico-chemical techniques are essential for characterizing this compound. These methods provide fundamental data regarding the compound's physical and chemical properties. Available data from various chemical sources have been compiled to provide a profile of this dicarboxylic acid. google.comajol.info

The molecular formula of this compound is C9H16O4, and its calculated molecular weight is approximately 188.22 g/mol . ajol.info This information is foundational for any quantitative chemical analysis. Other measured physical properties are summarized in the table below.

Physico-Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C9H16O4 | ajol.info |

| Molecular Weight | 188.22100 g/mol | ajol.info |

| Boiling Point | 354.7 °C at 760 mmHg | ajol.info |

| Density | 1.131 g/cm³ | ajol.info |

| Flash Point | 182.5 °C | ajol.info |

| Refractive Index | 1.474 | ajol.info |

| LogP | 1.74220 | ajol.info |

| PSA (Polar Surface Area) | 74.60000 Ų | ajol.info |

Further characterization can include the determination of its melting point and solubility in various solvents. While specific experimental values for the melting point are not consistently reported across all databases, its dicarboxylic acid nature suggests it is a solid at room temperature. The presence of two carboxylic acid groups also indicates that its solubility will be dependent on the pH of the solvent, with increased solubility in basic aqueous solutions. The compound has been noted for its use as a plasticizer and in the synthesis of polymers.

Applications and Role in Advanced Materials and Organic Synthesis

4,4-Dimethylheptanedioic Acid as a Building Block in Organic Synthesis

This compound serves as a valuable precursor and intermediate in multi-step organic syntheses. Its bifunctional nature, with two carboxylic acid groups, allows it to undergo a range of reactions common to carboxylic acids, such as esterification, amide formation, and reduction to the corresponding diol. A notable application is its use as an intermediate in the preparation of complex molecules. For instance, it has been utilized in the synthetic route for producing USP9X inhibitors, where it is prepared from 4,4-dimethylheptanedinitrile (B3050717). nih.gov This highlights its role as a foundational molecular fragment that can be incorporated into larger, more complex bioactive compounds. The presence of the gem-dimethyl group provides specific steric and conformational properties to the final product, which can be crucial for its biological activity.

Integration in Polymer Chemistry

The structure of this compound makes it a compelling monomer for polymer synthesis, where it can be used to create polymers with tailored properties.

As a dicarboxylic acid, this compound is a suitable monomer for the synthesis of polyesters through polycondensation reactions. jku.atspecificpolymers.comlibretexts.org In this process, it reacts with a diol, where the repeated formation of ester linkages between the acid and alcohol functional groups leads to a long polymer chain, with water eliminated as a byproduct. jku.atlibretexts.org The general reaction for polyester (B1180765) formation from a diacid and a diol can be catalyzed at elevated temperatures. libretexts.org While specific industrial-scale polyesters from this compound are not widely documented, its chemical nature allows it to be a component in creating novel polyester systems. scispace.com The incorporation of this monomer would result in an aliphatic polyester, and its unique structure would influence the final properties of the material.

Biomimetic polymers are designed to mimic the structure and function of biological macromolecules. nih.govcollege-de-france.fr The incorporation of carboxylic acid groups is a key strategy in this field, as these groups can impart pH-responsiveness and provide sites for attaching other molecules. nih.govbu.edu Polypeptoids, a class of peptidomimetic polymers, can be synthesized through methods like the Ugi reaction, which involves a carboxylic acid component. mdpi.comacs.org While not a primary example, the dicarboxylic nature of this compound makes it a potential candidate for incorporation into such systems. It could serve to introduce carboxylic acid functionalities or act as a cross-linking agent to create hydrogels, which are important in tissue engineering and drug delivery. bu.edu Studies have shown that peptides can be synthesized with dicarboxylic acids like succinic acid, suggesting the feasibility of incorporating such units into peptide-like chains. nih.gov

The most significant contribution of this compound in polymer chemistry stems from its unique gem-dimethyl substitution. The presence of this group on the polymer backbone has a profound influence on the polymer's architecture and resulting properties.

The gem-dimethyl effect is known to influence polymerization thermodynamics and kinetics. pku.edu.cnresearchgate.net In some systems, this substitution can make polymerization more controlled and can stabilize the resulting polymer backbone. pku.edu.cnresearchgate.net From a structural standpoint, the gem-dimethyl groups act as non-crystallizable defects along the polymer chain. nih.gov This disruption of chain packing hinders crystallization, leading to more amorphous materials with lower glass transition temperatures. nih.gov This is a desirable trait for creating soft, elastomeric materials. nih.gov Therefore, a polyester synthesized with this compound would be expected to exhibit reduced crystallinity, enhanced solubility in organic solvents, and different thermal properties compared to a polyester made from its linear counterpart, heptanedioic acid.

Table 1: Expected Influence of the 4,4-Dimethyl Group on Polymer Properties

| Property | Influence of Gem-Dimethyl Group | Rationale |

|---|---|---|

| Crystallinity | Decreased | The dimethyl group introduces a "kink" in the polymer chain, disrupting regular packing and hindering the formation of crystalline domains. nih.govresearchgate.net |

| Glass Transition Temp. (Tg) | Lowered | Increased free volume and chain mobility due to steric hindrance from the bulky dimethyl groups lead to a lower Tg. nih.gov |

| Solubility | Increased | The less ordered, amorphous structure allows for easier penetration of solvent molecules, typically increasing solubility. |

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. In this field, this compound is an interesting building block due to its capacity for forming predictable hydrogen bonds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4-Dimethylheptanedinitrile |

| Heptanedioic acid |

| Poly(acrylic acid) |

Natural Occurrence and Biotransformation Pathways

Isolation from Natural Sources

4,4-Dimethylheptanedioic acid is a dicarboxylic acid that has been identified as a constituent in various plant species. Its natural occurrence, while not widespread, has been documented in specific tissues of certain plants, highlighting its role as a secondary metabolite.

Detailed phytochemical analyses have led to the isolation and identification of this compound from different parts of several plants.

Pittosporum illicioides : This compound has been successfully isolated from the roots of Pittosporum illicioides, an evergreen shrub native to parts of China, Taiwan, and Japan. hueuni.edu.vnresearchgate.netmissouribotanicalgarden.org Chemical constituent studies of the roots have identified this compound among a variety of other secondary metabolites. researchgate.net

Lycium barbarum : Commonly known as the goji berry or wolfberry, the leaves of Lycium barbarum have been found to contain this compound. nih.govresearchgate.net In a comprehensive study of the chemical constituents of L. barbarum leaves, 34 compounds were isolated, including this compound. nih.gov

Strychnos innocua : Research on the ethyl acetate (B1210297) extract from the root bark of Strychnos innocua led to the identification of a related compound, 2,4-dimethylheptanedioic acid dimethyl ester, via Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netresearchgate.netscispace.comgrafiati.com While not the acid form, the identification of its dimethyl ester derivative points to the presence of a dimethylheptanedioic acid skeleton within this plant species.

The following table summarizes the documented natural sources of this compound or its close derivatives.

Table 1: Natural Occurrence of this compound and Related Compounds| Plant Species | Part of Plant | Compound Identified |

|---|---|---|

| Pittosporum illicioides | Roots | This compound hueuni.edu.vnresearchgate.net |

| Lycium barbarum | Leaves | This compound nih.govresearchgate.net |

| Strychnos innocua | Root Bark | 2,4-dimethylheptanedioic acid dimethyl ester researchgate.netresearchgate.net |

Biotransformation and Metabolic Studies

The biotransformation of dicarboxylic acids is a key process in their environmental fate and has been the subject of various metabolic studies. While specific studies on the microbial degradation of this compound are limited, the pathways for related straight-chain and branched-chain dicarboxylic acids provide significant insight into its likely metabolic fate.

The microbial degradation of dicarboxylic acids is primarily understood to occur through the β-oxidation pathway, similar to that of fatty acids. nih.gov This process involves the sequential removal of two-carbon units. For dicarboxylic acids, this can proceed from one or both ends of the molecule.

In anaerobic environments, the degradation of long-chain dicarboxylic acids has been shown to depend on the presence of hydrogenotrophic methanogens, with β-oxidation being the primary mode of attack rather than initial decarboxylation. d-nb.infooup.com Studies on Cupriavidus necator H16 have revealed specific enzymes involved in the β-oxidation of medium-chain dicarboxylic acids like adipic acid (C6) and sebacic acid (C10). nih.govnih.gov

The metabolism of branched-chain fatty acids is particularly relevant. For instance, 2,6-dimethylheptanoyl-CoA, a metabolite of pristanic acid, has been identified as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). nih.gov This suggests a crucial role for LCAD in the oxidation of branched-chain fatty acids. nih.gov The degradation of farnesol, a branched-chain alcohol, can lead to the formation of various branched-chain dicarboxylic acids, including 2,6-dimethylheptanedioic acid and 3,7-dimethyloctanedioic acid. researchgate.net Given its structure, the biotransformation of this compound would likely involve specialized enzymatic machinery capable of handling the quaternary carbon at the C4 position, which would block standard β-oxidation at that site. Degradation would likely proceed from the carboxyl ends, potentially yielding smaller, more readily metabolized acids.

The presence of dicarboxylic acids in the environment is well-documented, particularly in atmospheric aerosols, where they can originate from both anthropogenic and biogenic sources. mcgill.cacopernicus.org Their water solubility and hygroscopicity mean they can influence the formation of clouds and fog. mcgill.ca

The environmental fate of this compound is governed by its susceptibility to microbial degradation. The transformation and turnover time of dicarboxylic acids in soil are regulated by microbial uptake and mineralization. researchgate.net The branched structure of this compound, specifically the dimethyl substitution on the fourth carbon, may present a challenge for microbial degradation compared to linear dicarboxylic acids. This could potentially lead to greater persistence in certain environments.

However, the existence of microbial pathways for degrading other branched-chain acids suggests that microorganisms capable of metabolizing this compound likely exist. nih.govacs.org Remediation strategies for environments contaminated with such compounds would rely on the action of these microorganisms. The complete oxidation of dicarboxylic acids ultimately yields carbon dioxide and water, contributing to carbon cycling. jci.org Understanding the specific microbial consortia and enzymatic pathways involved is crucial for predicting the environmental persistence of branched-chain dicarboxylic acids and developing effective bioremediation approaches.

Future Research Directions and Open Questions

Development of Asymmetric Synthesis for Chiral Derivatives

A significant and largely unexplored area of research is the development of asymmetric synthetic routes to chiral derivatives of 4,4-Dimethylheptanedioic acid. The presence of a prochiral center at the C4 position means that the selective synthesis of its enantiomers or diastereomers could lead to novel molecules with specific biological activities or material properties.

Future research in this area should focus on:

Enantioselective Desymmetrization: Investigating enzymatic or chiral catalyst-based approaches to selectively functionalize one of the two identical carboxylic acid groups or the methylene (B1212753) groups adjacent to the gem-dimethyl center.

Chiral Auxiliaries: Employing recyclable chiral auxiliaries to guide the stereoselective alkylation or other modifications of the dicarboxylic acid backbone, a strategy that has proven successful for other complex molecules. mdpi.com

Dynamic Kinetic Resolution: Exploring methods like dynamic kinetic resolution, which could allow for the efficient conversion of a racemic mixture into a single desired enantiomer. orgsyn.orgnih.gov

The successful development of such asymmetric syntheses would be a critical step towards evaluating the potential of chiral this compound derivatives in fields such as medicinal chemistry and materials science. scispace.com

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is key to unlocking its potential as a versatile chemical building block. While standard esterification and amidation reactions are possible, the exploration of novel catalytic systems could provide more efficient, selective, and environmentally friendly routes to a wider range of derivatives.

Open questions for future investigation include:

C-H Functionalization: Can transition-metal catalysts be developed for the selective functionalization of the C-H bonds in the alkyl chain of this compound? This would open up new avenues for creating complex molecular architectures. scispace.com

Selective Reduction and Oxidation: Investigating catalytic systems for the selective reduction of one carboxylic acid group to an alcohol or the oxidation of specific methylene groups. Manganese-based catalysts have shown promise in the selective lactonization of other dicarboxylic acids. nih.gov

Polymerization Catalysts: Developing new catalysts for the controlled polymerization of this compound with various diols and diamines to produce polyesters and polyamides with tailored properties.

The use of heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays, could also be explored for greener esterification processes. researchgate.net

Advanced Materials Development Leveraging Unique Structural Features

The gem-dimethyl group in this compound introduces a kink in the carbon chain, which can disrupt polymer chain packing and influence material properties such as crystallinity, glass transition temperature, and solubility. nih.gov This unique structural feature could be harnessed to create advanced materials with novel characteristics.

Future research should focus on:

High-Performance Polymers: Synthesizing and characterizing polyesters and polyamides derived from this compound to assess their thermal stability, mechanical strength, and degradation profiles. mdpi.com Its incorporation could lead to materials with improved flexibility and processability.

Biodegradable Polymers: Investigating the biodegradability of polymers containing this compound, as branched-chain dicarboxylic acids can influence the susceptibility of polymers to microbial degradation. osti.gov

Metal-Organic Frameworks (MOFs): Exploring the use of this compound as a linker in the synthesis of MOFs. The specific geometry and flexibility of the molecule could lead to MOFs with unique pore structures and properties for applications in gas storage or catalysis.

In-depth Mechanistic Studies of Complex Reactions

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The steric hindrance imposed by the gem-dimethyl group can significantly influence reaction pathways and kinetics.

Key areas for mechanistic investigation include:

Cyclization Reactions: Studying the kinetics and thermodynamics of lactone and lactam formation to understand how the gem-dimethyl group affects the rate and equilibrium of these intramolecular reactions. The Thorpe-Ingold effect, or gem-dimethyl effect, is known to accelerate such cyclizations. researchgate.net

Polymerization Mechanisms: Investigating the mechanism of polycondensation reactions involving this compound to understand how the steric bulk around the reaction center influences polymer chain growth and microstructure. researchgate.net

Fragmentation Pathways: Detailed analysis of the mass spectrometric fragmentation of this compound and its derivatives can provide valuable insights into its structure and reactivity. aip.org

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling offer powerful tools to predict the properties of new derivatives of this compound before their synthesis, thereby accelerating the discovery of new functional molecules and materials.

Future computational studies could focus on:

Property Prediction: Using Density Functional Theory (DFT) and other computational methods to predict the electronic, thermal, and mechanical properties of polymers and other materials derived from this compound. uc.clnih.gov

Reaction Modeling: Simulating reaction pathways and transition states to understand the mechanisms of derivatization and polymerization reactions, and to guide the design of more efficient catalysts. researchgate.net

Virtual Screening: Creating virtual libraries of this compound derivatives and screening them for potential biological activity or specific material properties, which can help prioritize synthetic targets.